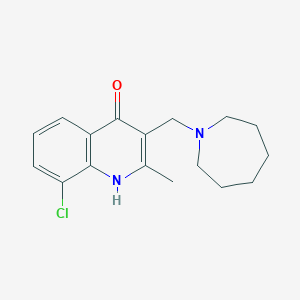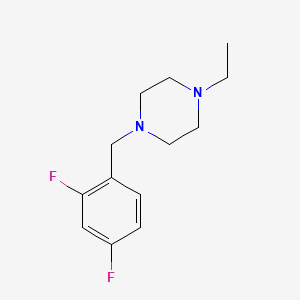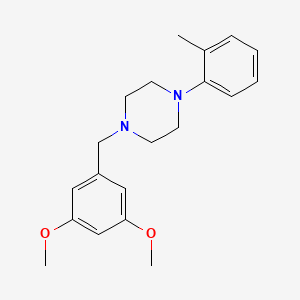
N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, typically involves several steps that may include radical bromination, substitution reactions, and the formation of isothiocyanates followed by addition reactions. For example, the synthesis of related N-(methoxycarbonylthienylmethyl)thioureas has been achieved through radical bromination of methylthiophenecarboxylic esters, followed by substitution with trifluoroacetamide anion, deprotection, and subsequent reactions leading to thiourea formation (Suaifan, Goodyer, & Threadgill, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be significantly diverse depending on the substituents attached to the thiourea moiety. For instance, the structure of a related compound, N-(4-methoxybenzoyl)-N′-(4-methylphenyl)thiourea, shows a trans-cis configuration relative to the sulfur atom, indicating how substituents can affect the overall molecular configuration and potentially the compound's reactivity and interaction with other molecules (Yusof, Mardi, & Yamin, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, leveraging their thiourea group for nucleophilic addition or as ligands in coordination chemistry. The reactivity can be tailored by substituents, which can influence the electronic properties of the thiourea moiety and thereby affect its interaction with metals or other reaction partners. For example, the synthesis and characterization of copper(II) complexes with thiourea ligands highlight the utility of thioureas in forming coordination compounds with potential application in materials science and catalysis (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, such as solubility, melting point, and crystallinity, are essential for its application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. Studies on related thiourea compounds have shown that intermolecular hydrogen bonding and molecular geometry play critical roles in determining the compound's physical state and its behavior in different solvents (Choi et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the potential applications of N-(4-methoxyphenyl)-N'-(2-thienylmethyl)thiourea. The presence of the thiourea group makes these compounds versatile in organic synthesis and coordination chemistry. For instance, their ability to act as ligands for metal ions can be exploited in the synthesis of metal complexes with specific optical, electronic, or catalytic properties (Rozentsveig et al., 2011).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-10(5-7-11)15-13(17)14-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOTAZXNLWDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)



![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-(4-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5648763.png)

![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine](/img/structure/B5648797.png)
